molecular formula C13H14O3 B15289500 2-Methoxy-7-(methoxymethoxy)naphthalene

2-Methoxy-7-(methoxymethoxy)naphthalene

Cat. No.: B15289500
M. Wt: 218.25 g/mol
InChI Key: ABVGMNPTFINPSF-UHFFFAOYSA-N
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Description

2-Methoxy-7-(methoxymethoxy)naphthalene is an organic compound that belongs to the naphthalene family. It is characterized by the presence of two methoxy groups attached to the naphthalene ring. This compound is often used as an intermediate in the synthesis of various chemical products, including fluorescent indicators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-(methoxymethoxy)naphthalene typically involves the methoxylation of naphthalene derivatives. One common method is the reaction of 2-methoxynaphthalene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Nitro and sulfonic acid derivatives

Scientific Research Applications

2-Methoxy-7-(methoxymethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-7-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxynaphthalene
  • 2-Bromo-6-methoxynaphthalene
  • 7-Methoxy-2-naphthol

Comparison

2-Methoxy-7-(methoxymethoxy)naphthalene is unique due to the presence of two methoxy groups, which confer distinct chemical properties. Compared to 2-Methoxynaphthalene, it has enhanced reactivity in substitution reactions. The additional methoxymethoxy group also makes it more soluble in organic solvents, facilitating its use in various applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-methoxy-7-(methoxymethoxy)naphthalene

InChI

InChI=1S/C13H14O3/c1-14-9-16-13-6-4-10-3-5-12(15-2)7-11(10)8-13/h3-8H,9H2,1-2H3

InChI Key

ABVGMNPTFINPSF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C=CC(=C2)OC)C=C1

Origin of Product

United States

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